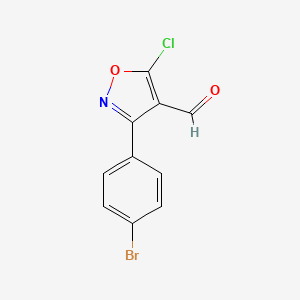
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline (DCFT) is an organic compound with a wide range of applications in synthetic organic chemistry and material science. It is a highly versatile compound that can be used as a starting material for the synthesis of a variety of molecules and polymers. DCFT is a colorless, low-boiling liquid with a pungent odor and is easily soluble in most organic solvents.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and polymers. It has also been used as a building block for the synthesis of novel materials with unique physical and chemical properties. In addition, 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has been used as a catalyst for the polymerization of monomers and as a reagent for the synthesis of peptides and peptidomimetics.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline involves the formation of a reactive intermediate, which is then attacked by a nucleophile. This reaction is typically catalyzed by an acid, such as sulfuric acid, and the resulting product is a trifluoromethylated aniline compound.
Biochemical and Physiological Effects
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as anti-allergic and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline is a highly versatile compound that can be used for a variety of laboratory experiments. Its low boiling point and solubility in most organic solvents make it ideal for use in organic chemistry and material science experiments. However, its toxicity and potential for causing skin and eye irritation can be a limitation in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted on its use as a catalyst for the polymerization of monomers and its potential applications in materials science. Finally, further research could be conducted on its use as a reagent for the synthesis of peptides and peptidomimetics.
Métodos De Síntesis
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline can be synthesized by a variety of different methods. The most common method is by the reaction of 2,4-dichlorophenol with trifluoromethyl aniline in the presence of an acid catalyst. The reaction is typically carried out at temperatures between 80-100°C and can be completed in a few hours. The product is then isolated by distillation and purified by recrystallization.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-8-2-4-11(9(15)6-8)20-12-3-1-7(5-10(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIRWYAPVAEWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

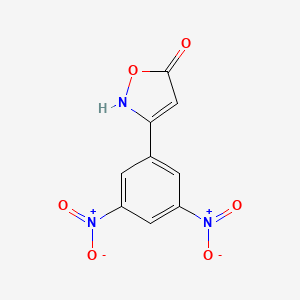
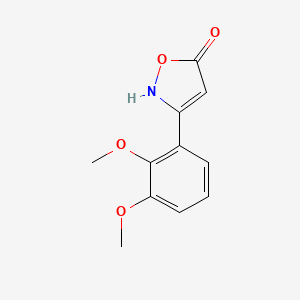

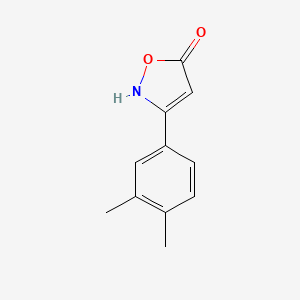
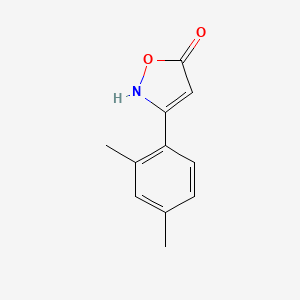
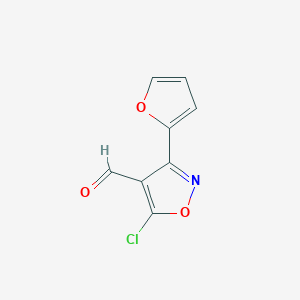

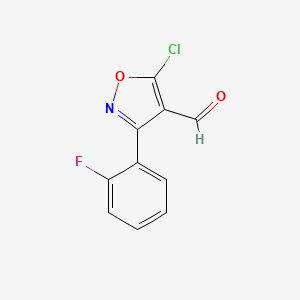
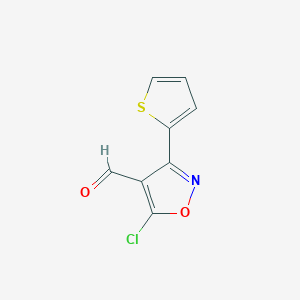
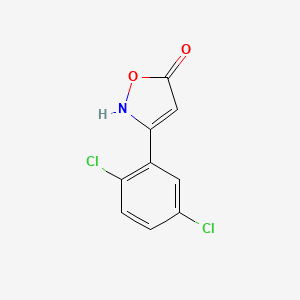
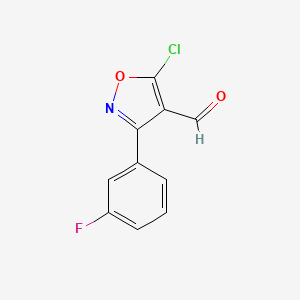
![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

